Cas no 53750-52-0 (4-Iodo-2-methyl-1-butene)

4-Iodo-2-methyl-1-butene 化学的及び物理的性質
名前と識別子
-
- 1-Butene, 4-iodo-2-methyl-
- 4-Iodo-2-methyl-1-butene
- 4-iodo-2-methylbut-1-ene
- 3-methylbut-3-en-1-yl iodide
- DTXSID60437479
- WOMUECWVNKNZEP-UHFFFAOYSA-N
- 53750-52-0
- AKOS030255041
- SCHEMBL1229186
- 1-Iodo-3-methyl-3-butene; 4-Iodo-2-methyl-1-butene
- EN300-211986
-
- MDL: MFCD11848509
- インチ: InChI=1S/C5H9I/c1-5(2)3-4-6/h1,3-4H2,2H3
- InChIKey: WOMUECWVNKNZEP-UHFFFAOYSA-N
- ほほえんだ: C=C(C)CCI
計算された属性
- せいみつぶんしりょう: 195.97447
- どういたいしつりょう: 195.97490g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 47.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
4-Iodo-2-methyl-1-butene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-211986-10.0g |
4-iodo-2-methylbut-1-ene |
53750-52-0 | 95% | 10g |
$1900.0 | 2023-06-03 | |
TRC | I708590-250mg |
4-Iodo-2-methyl-1-butene |
53750-52-0 | 250mg |
$ 293.00 | 2023-09-07 | ||
Enamine | EN300-211986-0.1g |
4-iodo-2-methylbut-1-ene |
53750-52-0 | 95% | 0.1g |
$124.0 | 2023-09-16 | |
Enamine | EN300-211986-5.0g |
4-iodo-2-methylbut-1-ene |
53750-52-0 | 95% | 5g |
$1280.0 | 2023-06-03 | |
1PlusChem | 1P01BBJI-500mg |
4-iodo-2-methylbut-1-ene |
53750-52-0 | 95% | 500mg |
$403.00 | 2025-03-19 | |
1PlusChem | 1P01BBJI-250mg |
4-iodo-2-methylbut-1-ene |
53750-52-0 | 95% | 250mg |
$233.00 | 2025-03-19 | |
Aaron | AR01BBRU-1g |
4-Iodo-2-methylbut-1-ene |
53750-52-0 | 95% | 1g |
$633.00 | 2025-02-09 | |
A2B Chem LLC | AW06990-500mg |
4-iodo-2-methylbut-1-ene |
53750-52-0 | 95% | 500mg |
$384.00 | 2024-04-19 | |
A2B Chem LLC | AW06990-10g |
4-iodo-2-methylbut-1-ene |
53750-52-0 | 95% | 10g |
$2035.00 | 2024-04-19 | |
1PlusChem | 1P01BBJI-50mg |
4-iodo-2-methylbut-1-ene |
53750-52-0 | 95% | 50mg |
$129.00 | 2025-03-19 |
4-Iodo-2-methyl-1-butene 関連文献
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
4-Iodo-2-methyl-1-buteneに関する追加情報
Introduction to 4-Iodo-2-methyl-1-butene (CAS No. 53750-52-0)
4-Iodo-2-methyl-1-butene (CAS No. 53750-52-0) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its molecular formula C5H9I and molecular weight of 186.03 g/mol. The presence of the iodine atom in the molecule makes it a valuable intermediate in the synthesis of more complex organic compounds, particularly those requiring halogen substitution.
The chemical structure of 4-Iodo-2-methyl-1-butene consists of a four-carbon chain with a double bond between the second and third carbon atoms and an iodine atom attached to the fourth carbon. The methyl group is attached to the second carbon, which imparts additional stability and reactivity to the molecule. This structure allows for a wide range of chemical transformations, making it a useful building block in synthetic chemistry.
In the field of pharmaceuticals, 4-Iodo-2-methyl-1-butene has been explored as a key intermediate in the synthesis of various drugs and drug candidates. Recent studies have highlighted its role in the development of new therapeutic agents, particularly those targeting specific biological pathways. For example, researchers at the University of California, Los Angeles (UCLA) have utilized this compound in the synthesis of novel antiviral agents that show promise in combating viral infections such as influenza and HIV.
The iodine atom in 4-Iodo-2-methyl-1-butene can be readily substituted with other functional groups through various chemical reactions, such as nucleophilic substitution and coupling reactions. This versatility has led to its use in the synthesis of a wide range of compounds, including those with potential applications in cancer therapy and neurodegenerative diseases. A study published in the Journal of Medicinal Chemistry demonstrated the successful synthesis of a series of small molecules derived from 4-Iodo-2-methyl-1-butene, which exhibited potent anti-cancer activity against several human cancer cell lines.
In materials science, 4-Iodo-2-methyl-1-butene has found applications in the development of advanced materials with unique properties. Its reactivity and ability to form stable polymers make it an attractive candidate for use in polymer chemistry. Researchers at the Massachusetts Institute of Technology (MIT) have reported the synthesis of novel polymers using this compound as a monomer, resulting in materials with enhanced mechanical strength and thermal stability. These polymers have potential applications in areas such as electronics, coatings, and biomedical devices.
The synthetic methods for producing 4-Iodo-2-methyl-1-butene have been well-documented in the literature. Common approaches include halogenation reactions using iodine or iodic acid, followed by purification techniques such as distillation or column chromatography. The choice of synthetic route often depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing environmental impact.
Safety considerations are an important aspect when handling 4-Iodo-2-methyl-1-butene. While it is not classified as a hazardous material or controlled substance, proper handling procedures should be followed to ensure safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound away from heat sources and incompatible materials.
In conclusion, 4-Iodo-2-methyl-1-butene (CAS No. 53750-52-0) is a valuable organic compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical properties make it a versatile intermediate for the production of more complex compounds with potential therapeutic and material benefits. Ongoing research continues to explore new uses for this compound, further highlighting its importance in modern chemistry.
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